molecular formula C9H12ClF2N B3018022 [2-(2,4-Difluorophenyl)ethyl](methyl)amine hydrochloride CAS No. 2241128-69-6

[2-(2,4-Difluorophenyl)ethyl](methyl)amine hydrochloride

Cat. No. B3018022
CAS RN: 2241128-69-6
M. Wt: 207.65
InChI Key: RQFDZORJHWXTHW-UHFFFAOYSA-N
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Description

The compound 2-(2,4-Difluorophenyl)ethylamine hydrochloride is a derivative of phenylethylamine with two fluorine atoms on the phenyl ring and a methyl group attached to the nitrogen atom. This structure suggests that it could have interesting chemical and biological properties, potentially including activity on certain biological receptors due to its similarity to known bioactive phenylethylamines.

Synthesis Analysis

The synthesis of related phenylethylamine derivatives has been explored in various studies. For instance, the synthesis of novel (phenylalkyl)amines to investigate structure-activity relationships has been reported, where different substituents on the phenyl ring lead to compounds with varying agonistic or antagonistic properties . Although the specific synthesis of 2-(2,4-Difluorophenyl)ethylamine hydrochloride is not detailed in the provided papers, similar synthetic routes could be applied, such as nucleophilic substitution reactions or reductive amination techniques.

Molecular Structure Analysis

The molecular structure of 2-(2,4-Difluorophenyl)ethylamine hydrochloride would be characterized by the presence of a difluorophenyl group, which could influence the electronic distribution and steric hindrance around the molecule. The fluorine atoms are highly electronegative, which could affect the molecule's reactivity and interactions with biological targets. X-ray crystallography or NMR spectroscopy could be used to elucidate the precise molecular structure, as demonstrated in the characterization of related compounds .

Chemical Reactions Analysis

The reactivity of 2-(2,4-Difluorophenyl)ethylamine hydrochloride could involve reactions typical of amines and fluorinated aromatic compounds. For example, it could participate in reactions with electrophiles due to the nucleophilic nature of the amine group. The presence of the difluorophenyl group could also enable halogen-specific reactions, such as halogen-lithium exchange or Suzuki coupling, to further modify the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2,4-Difluorophenyl)ethylamine hydrochloride would likely include a high melting point due to the ionic nature of the hydrochloride salt and potential hydrogen bonding. The compound's solubility in water and organic solvents would be influenced by the hydrochloride salt form, which typically enhances water solubility. The presence of fluorine atoms could also affect the lipophilicity and metabolic stability of the compound, as fluorine can increase resistance to metabolic degradation .

Safety and Hazards

“2-(2,4-Difluorophenyl)ethylamine hydrochloride” is associated with several hazard statements including H302 and H314 . The compound is also associated with several precautionary statements including P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, and P501 . The compound is considered dangerous .

properties

IUPAC Name

2-(2,4-difluorophenyl)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-12-5-4-7-2-3-8(10)6-9(7)11;/h2-3,6,12H,4-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFDZORJHWXTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=C(C=C(C=C1)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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